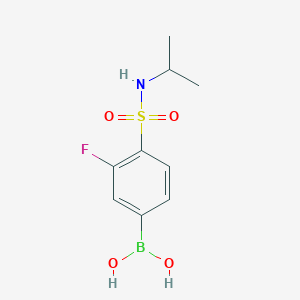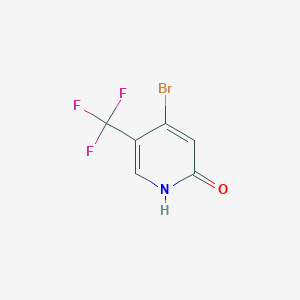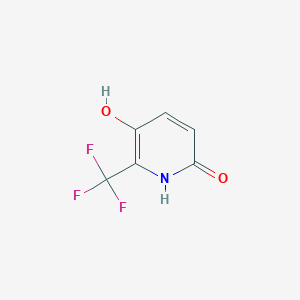
(3-fluoro-4-(N-isopropylsulfamoyl)phenyl)boronic acid
Vue d'ensemble
Description
“(3-fluoro-4-(N-isopropylsulfamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H13BFNO4S . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “(3-fluoro-4-(N-isopropylsulfamoyl)phenyl)boronic acid” consists of a phenyl ring attached to a boronic acid group and an isopropylsulfamoyl group .Applications De Recherche Scientifique
1. Optical Modulation and Saccharide Recognition
Phenyl boronic acids, including derivatives like 3-fluoro-4-(N-isopropylsulfamoyl)phenyl boronic acid, play a crucial role in optical modulation and saccharide recognition. This is evident in their application with single-walled carbon nanotubes (SWNTs), where they assist in the quenching of near-infrared fluorescence in response to saccharide binding. Such applications are significant in the field of chemical sensing and molecular recognition (Mu et al., 2012).
2. Organic Synthesis and Natural Products
3. Catalysis in Amide Formation
Novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts, which can be derived from 3-fluoro-4-(N-isopropylsulfamoyl)phenyl boronic acid, have shown increased reactivity as catalysts in direct amide formation between carboxylic acids and amines. This indicates their potential in facilitating more efficient and environmentally friendly chemical reactions (Arnold et al., 2008).
4. Glucose Sensing Materials
Certain derivatives of phenyl boronic acid, like amino-3-fluorophenyl boronic acid, have been synthesized for the construction of glucose sensing materials. This application is particularly significant in the biomedical field, especially for monitoring blood sugar levels in diabetic patients (Das et al., 2003).
5. Studies on Fluorine Substitution
Research has been conducted on the influence of fluorine substituents on the properties of phenylboronic compounds, including their acidity, hydrolytic stability, structures, and spectroscopic properties. This research is crucial in understanding how fluorine substitution impacts the chemical and physical properties of boronic acids, which can be applied in various fields including materials chemistry and pharmaceuticals (Gozdalik et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
[3-fluoro-4-(propan-2-ylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BFNO4S/c1-6(2)12-17(15,16)9-4-3-7(10(13)14)5-8(9)11/h3-6,12-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQCNIDMWUQBFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)NC(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-fluoro-4-(N-isopropylsulfamoyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















